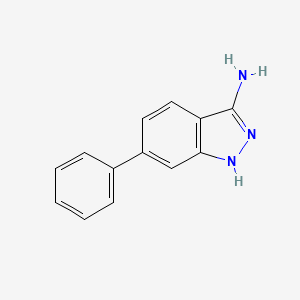

6-phenyl-1H-indazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Phenyl-1H-indazol-3-amine is a compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . This compound has been used in the design and synthesis of a series of indazole derivatives, which have been evaluated for their inhibitory activities against human cancer cell lines .

Synthesis Analysis

A series of indazole derivatives, including 6-phenyl-1H-indazol-3-amine, were designed and synthesized by a molecular hybridization strategy . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The 1H NMR spectrum of the target compound shows that the single peaks appearing at chemical shifts δ: 10–13 ppm are the active hydrogens on the C-1 and C-3 amides of indazole; while the sets of peaks appearing at δ: 6–8 ppm are the aromatic hydrogens on indazole and benzene rings .Chemical Reactions Analysis

The compound 6-phenyl-1H-indazol-3-amine has been found to exhibit promising inhibitory effects against the K562 cell line, a type of chronic myeloid leukemia . It was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .Physical And Chemical Properties Analysis

The molecular formula of 6-phenyl-1H-indazol-3-amine is C13H11N3 and its formula weight is 209.24654 .Applications De Recherche Scientifique

- Notable Result : Compound 6o exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. Importantly, it demonstrated selectivity for normal cells .

Antitumor Activity

Hinge-Binding Fragment

Antineoplastic Activity

Imidazole Containing Compounds

Mécanisme D'action

Target of Action

The primary target of 6-phenyl-1H-indazol-3-amine is Tyrosine-protein kinase JAK2 . This enzyme plays a crucial role in signal transduction pathways involved in cell proliferation, survival, development, and differentiation of a variety of cells .

Mode of Action

6-phenyl-1H-indazol-3-amine interacts with its target by binding effectively with the hinge region of tyrosine kinase . This interaction inhibits the enzymatic activity of JAK2, leading to changes in cellular signaling .

Biochemical Pathways

The inhibition of JAK2 affects multiple downstream signaling pathways. One such pathway is the p53/MDM2 pathway , which plays a critical role in regulating cell cycle and apoptosis . By inhibiting this pathway, 6-phenyl-1H-indazol-3-amine can induce cell cycle arrest and apoptosis .

Result of Action

The molecular and cellular effects of 6-phenyl-1H-indazol-3-amine’s action include the induction of apoptosis and cell cycle arrest . For instance, one derivative of 1H-indazole-3-amine exhibited promising inhibitory effects against the K562 cell line, affecting apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .

Action Environment

The action, efficacy, and stability of 6-phenyl-1H-indazol-3-amine can be influenced by various environmental factors. For instance, the compound’s synthesis can be carried out using an eco-friendly method under ultrasound irradiation . This green approach to synthesis could potentially enhance the compound’s stability and efficacy.

Propriétés

IUPAC Name |

6-phenyl-1H-indazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-13-11-7-6-10(8-12(11)15-16-13)9-4-2-1-3-5-9/h1-8H,(H3,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRYRQAVZOZLTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=NN3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-phenyl-1H-indazol-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methylphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2787645.png)

![4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2787650.png)

![(4-chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone](/img/structure/B2787658.png)

![(6-methoxy-1H-indol-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2787661.png)

![2-[(3-Hydroxyphenyl)methylene]-6-methoxybenzo[b]furan-3-one](/img/structure/B2787663.png)